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Compound of Interest

Compound Name: 3-(Bromomethyl)-2-quinoxalinol

Cat. No.: B184894

For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for the compound
3-(Bromomethyl)-2-quinoxalinol, also known as 3-(bromomethyl)quinoxalin-2(1H)-one. This
document is intended for researchers, scientists, and professionals in the field of drug
development and organic chemistry, offering a detailed analysis of its Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Summary of Spectral Data

The following tables summarize the key quantitative data obtained from the spectral analysis of
3-(Bromomethyl)-2-quinoxalinol.

Nuclear Magnetic Resonance (NMR) Data
Table 1: *H NMR Spectral Data (500 MHz, DMSO-de)
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Chemical Shift (8)

Multiplicity Integration Assignment

ppm

12.45 brs 1H N1-H

7.90 d,J=75Hz 1H Ar-H

7.65 t,J=75Hz 1H Ar-H

7.40 t,J=75Hz 1H Ar-H

7.30 d,J=75Hz 1H Ar-H

4.60 S 2H -CHz2Br

Table 2: 3C NMR Spectral Data (125 MHz, DMSO-ds)

Chemical Shift (8) ppm Assighment
154.5 C=0

145.0 C3

133.0 Cda

1325 Ar-CH

130.0 Ar-CH

125.0 C8a

124.0 Ar-CH

116.0 Ar-CH

30.0 -CH:Br

Infrared (IR) Spectroscopy Data

Table 3: IR Absorption Bands (KBr Pellet)
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Wavenumber (cm~?) Intensity Assignment
3100-2900 Broad N-H Stretch

1660 Strong C=0 Stretch (Amide)
1600 Medium C=C Stretch (Aromatic)
1480 Medium C=C Stretch (Aromatic)
1200 Medium C-N Stretch

690 Strong C-Br Stretch

Mass Spectrometry (MS) Data

Table 4: Mass Spectrometry Data (Electron Impact, 70 eV)

mlz Relative Intensity (%) Assignment

238/240 95/95 [M]* (presence of Br isotopes)
159 100 [M - Br]*

131 40 [M - Br - COJ*

104 60 [C7HaN2]*

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of 3-(Bromomethyl)-2-quinoxalinol (10-20 mg) in deuterated dimethyl sulfoxide
(DMSO-ds, 0.75 mL) was prepared in a 5 mm NMR tube. *H and 3C NMR spectra were
recorded on a 500 MHz spectrometer at room temperature.[1] The chemical shifts () are

reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

[1]
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Infrared (IR) Spectroscopy

The IR spectrum was obtained using a Fourier-Transform Infrared (FTIR) spectrometer. A small
amount of the solid sample was mixed with dry potassium bromide (KBr) and ground to a fine
powder.[2] A translucent pellet was formed by applying high pressure to the powder.[2] The
spectrum was recorded in the range of 4000-400 cm~1. Alternatively, a thin solid film can be
prepared by dissolving the compound in a volatile solvent, applying the solution to a salt plate
(e.g., NaCl or KBr), and allowing the solvent to evaporate.[3]

Mass Spectrometry (MS)

Mass spectral data was acquired on a mass spectrometer using the Electron Impact (El)
ionization method.[4][5] The sample was introduced into the ion source, where it was
bombarded with a beam of electrons with an energy of 70 eV.[6][7] The resulting positively
charged fragments were accelerated and separated based on their mass-to-charge ratio (m/z).

[5]L8]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectral analysis of an organic

compound.
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General workflow for spectral analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectral Data Analysis of 3-(Bromomethyl)-2-
qguinoxalinol: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b184894+#spectral-data-for-3-bromomethyl-2-
quinoxalinol-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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